

Application Notes: Suzuki-Miyaura Coupling of 4-Iodophenyl Acetate with Arylboronic Acids

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Compound of Interest

Compound Name: *4-Iodophenyl acetate*

Cat. No.: B1267032

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and functional materials.^{[1][2]} This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a base.^[2] Aryl iodides are highly reactive substrates for this transformation due to the facile oxidative addition of the carbon-iodine bond to the palladium(0) catalyst.^[2]

4-Iodophenyl acetate is a versatile building block, allowing for the introduction of a phenolic moiety. The acetate group can be readily hydrolyzed post-coupling to reveal the corresponding phenol, providing a functional handle for further molecular elaboration. This application note provides a general protocol and typical reaction conditions for the Suzuki coupling of **4-Iodophenyl acetate** with various arylboronic acids.

General Reaction Scheme

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Data Presentation: Representative Reaction Conditions

The success of a Suzuki-Miyaura coupling is highly dependent on the selection of catalyst, ligand, base, and solvent. The following table summarizes common conditions for the coupling of **4-Iodophenyl acetate** with various arylboronic acids, providing a starting point for reaction optimization.

Arylboronic Acid	Pd Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent System	Temp (°C)	Time (h)	Yield (%)
Phenylboronic Acid	Pd(OAc) ₂ (2)	PPh ₃ (4)	K ₂ CO ₃ (2.0)	Toluene / EtOH / H ₂ O	90	12	~95%
4-Methoxyphenylboronic Acid	PdCl ₂ (dp pf) (3)	(dppf)	Na ₂ CO ₃ (2.0)	Toluene / Dioxane (4:1)	85	4	~92%
4-Formylphenylboronic Acid	Pd ₂ (dba) ₃ (1.5)	P(t-Bu) ₃ (3)	K ₃ PO ₄ (2.0)	Toluene / H ₂ O	100	18	~88%
3-Thiophenecarboxylic Acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄ (2.0)	Toluene / H ₂ O	100	16	~90%
Naphthalene-1-boronic Acid	Pd(PPh ₃) ₄ (3)	(PPh ₃)	CsF (2.0)	THF	65	12	~93%

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **4-Iodophenyl acetate** with an arylboronic acid.^{[1][2]} Optimization may be required for specific substrates.

Materials

- **4-Iodophenyl acetate** (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)

- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 mmol, 2 mol%)
- Triphenylphosphine $[\text{PPh}_3]$ (0.04 mmol, 4 mol%)
- Potassium Carbonate $[\text{K}_2\text{CO}_3]$ (2.0 mmol, 2.0 equiv)
- Toluene, degassed (5 mL)
- Ethanol, degassed (1 mL)
- Deionized water, degassed (1 mL)
- Ethyl acetate (for work-up)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Inert gas (Nitrogen or Argon)

Procedure

- Reaction Setup:
 - To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add **4-Iodophenyl acetate** (1.0 mmol), the desired arylboronic acid (1.2 mmol), $\text{Pd}(\text{OAc})_2$ (0.02 mmol), PPh_3 (0.04 mmol), and K_2CO_3 (2.0 mmol).[1]
 - Seal the flask with a septum.
 - Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[1]
- Solvent Addition:
 - Add the degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) to the flask via syringe.[2]

- Reaction Execution:

- Place the flask in a preheated oil bath at 90 °C.[2]
- Stir the reaction mixture vigorously for 12-24 hours. The reaction progress should be monitored periodically by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

- Work-up:

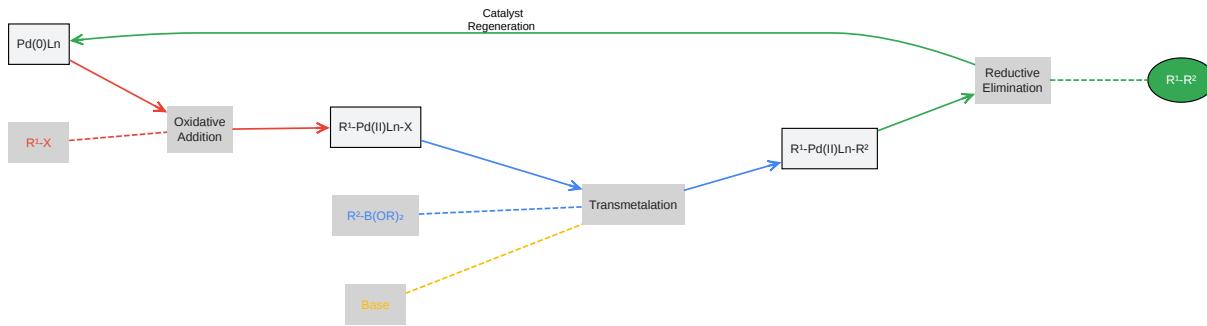
- Once the reaction is complete, allow the mixture to cool to room temperature.[1]
- Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
- Combine the organic layers and wash with brine (20 mL).[1]
- Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

- Purification:

- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[1]

Visualizations

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

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